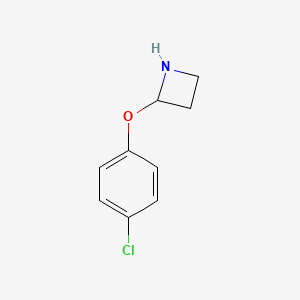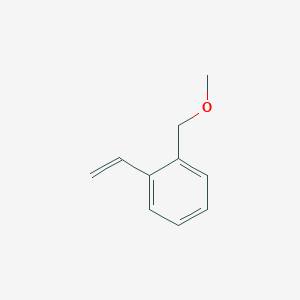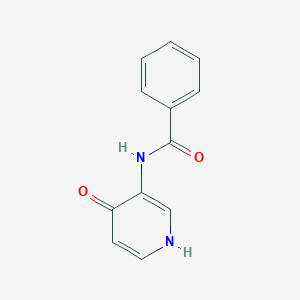![molecular formula C20H19NO B13922614 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine CAS No. 188879-06-3](/img/structure/B13922614.png)
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group and a phenylmethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-phenylpyridine with phenylmethoxyethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous purification steps to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: Lacks the phenylmethoxyethyl group, making it less complex.
5-Phenyl-2-methylpyridine: Contains a methyl group instead of the phenylmethoxyethyl group.
Uniqueness
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
188879-06-3 |
|---|---|
Formule moléculaire |
C20H19NO |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
5-phenyl-2-(2-phenylmethoxyethyl)pyridine |
InChI |
InChI=1S/C20H19NO/c1-3-7-17(8-4-1)16-22-14-13-20-12-11-19(15-21-20)18-9-5-2-6-10-18/h1-12,15H,13-14,16H2 |
Clé InChI |
NLBYJHSRZWMSFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCC2=NC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




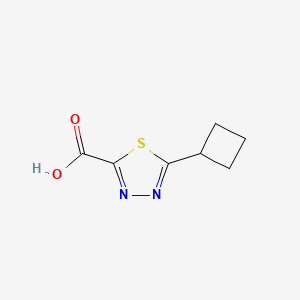
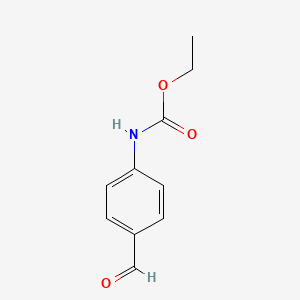
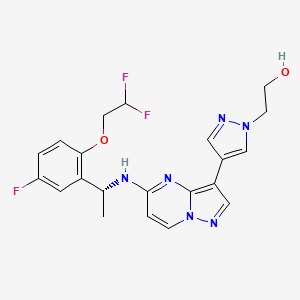
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)



![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
